2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid is a chemical compound that belongs to the class of hydroxy acids It is characterized by the presence of both a hydroxy group and a carboxylic acid group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxypropanoic acid with 3-oxobutan-2-yl chloride under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the 3-oxobutan-2-yl moiety can be reduced to a hydroxy group.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-[(3-oxobutan-2-yl)oxy]propanoic acid.
Reduction: Formation of 2-hydroxy-2-[(3-hydroxybutan-2-yl)oxy]propanoic acid.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of target proteins and influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid:
2-Hydroxy-2-methylpropanoic acid: Similar in structure but with a methyl group instead of the 3-oxobutan-2-yl group.
Uniqueness
2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid is unique due to the presence of the 3-oxobutan-2-yl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
880547-37-5 |
---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-hydroxy-2-(3-oxobutan-2-yloxy)propanoic acid |
InChI |
InChI=1S/C7H12O5/c1-4(8)5(2)12-7(3,11)6(9)10/h5,11H,1-3H3,(H,9,10) |
InChI Key |
GKUZTJKVOQJTQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OC(C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.